N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted at the 1-position with a 3,4-dimethoxyphenyl group and at the 3-position with a morpholine-4-carboxamide moiety.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-23-14-4-3-13(10-15(14)24-2)20-11-12(9-16(20)21)18-17(22)19-5-7-25-8-6-19/h3-4,10,12H,5-9,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIRVJWUTDGQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction. This can be done by reacting the pyrrolidinone intermediate with a dimethoxybenzene derivative in the presence of a strong base.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring by reacting the intermediate with an appropriate morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases like sodium hydride or strong acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including carboxamide derivatives, polyacetylenes, and pharmaceutical intermediates. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic methodologies.
Carboxamide Derivatives: 4-Oxo-1,4-Dihydroquinoline/Naphthyridine Analogs
describes N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides, such as compound 67 (N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide). Key comparisons include:
- Core Structure: The target compound features a pyrrolidinone core, whereas analogs in use a naphthyridine or quinoline backbone.
- Substituents : The adamantyl group in compound 67 is highly lipophilic and bulky, likely enhancing blood-brain barrier penetration. In contrast, the 3,4-dimethoxyphenyl group in the target compound balances lipophilicity with hydrogen-bonding capacity from methoxy groups.
- Synthesis : Both compounds utilize carboxamide coupling strategies, but the target compound’s morpholine-carboxamide linkage may require milder conditions due to the stability of morpholine derivatives .
Polyacetylenes with 3,4-Dimethoxyphenyl Moieties
highlights polyacetylenes containing 3,4-dimethoxyphenyl carbamate groups (e.g., poly(1)–poly(4)). While these are polymers with molecular weights >13,900 g/mol, their structural motifs offer insights:
- Role of 3,4-Dimethoxyphenyl : In both the target compound and polyacetylenes, this group contributes to solubility in organic solvents (e.g., dichloromethane) and stabilizes helical conformations in polymers. However, the target compound’s smaller size limits such macroscopic properties.
- Synthetic Flexibility: The polymerization of dimethoxyphenyl-containing monomers () suggests that the 3,4-dimethoxyphenyl group is compatible with diverse synthetic workflows, which could extend to functionalizing small molecules like the target compound .
Pharmaceutical Intermediates and Related Compounds
references Verapamil-related Compound F ((3,4-dimethoxyphenyl)methanol) and Formoterol derivatives. Key parallels include:
- Metabolic Considerations: The methanol group in Verapamil-related Compound F is prone to oxidation, whereas the target compound’s carboxamide linkage and morpholine ring may confer greater metabolic stability.
- Receptor Interactions: The 3,4-dimethoxyphenyl group is recurrent in pharmaceuticals (e.g., Verapamil), where it participates in hydrophobic interactions with receptors.
Research Implications and Gaps
While the target compound’s structural features align with pharmacologically relevant motifs (e.g., dimethoxyphenyl, morpholine), direct biological data are absent in the provided evidence. Future studies should:
Evaluate binding affinity for targets such as neurotransmitter receptors or enzymes influenced by dimethoxyphenyl groups.
Compare metabolic stability and pharmacokinetics against adamantyl or pentyl analogs ().
Explore synthetic scalability using methodologies from (e.g., catalyst-driven reactions).
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Compound Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 55.982 Ų |
Research indicates that the compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. The presence of the morpholine and pyrrolidinone moieties suggests potential interactions with enzymes and receptors involved in multiple signaling pathways.
- Antiviral Activity : Similar compounds with morpholine structures have shown antiviral properties by modulating immune responses and inhibiting viral replication. For instance, derivatives containing morpholine moieties have been reported to activate nuclear factor κB (NF-κB), leading to enhanced antiviral responses against hepatitis C virus (HCV) .
- Anticancer Potential : The compound's structural features suggest it may exhibit anticancer activity. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) cells, by inducing apoptosis and inhibiting cell cycle progression .
- Neuropharmacological Effects : The methoxyphenyl group may confer central nervous system (CNS) activity, making this compound a candidate for further exploration in neuropharmacology .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure significantly affect biological activity:
- Morpholine Moiety : Essential for maintaining activity; derivatives lacking this structure generally show reduced efficacy.
- Pyrrolidinone Ring : Plays a crucial role in enhancing binding affinity to biological targets.
- Methoxy Substituents : Influence lipophilicity and solubility, impacting bioavailability.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that compounds similar to this compound could suppress HCV replication effectively, showcasing their potential as novel chemotherapeutic agents .
- Cytotoxicity Profiles : In vitro studies revealed that the compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuroprotective Properties : Preliminary investigations suggest that this compound may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
